
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4O2 and a molecular weight of 267.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized using standard pyrimidine synthesis methods, which often involve the condensation of appropriate amines and carbonyl compounds.
Coupling of Azetidine and Pyrimidine Rings: The azetidine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and cyclization.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylate: A similar compound with a carboxylate group instead of a carboxylic acid group.
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxamide: A compound with a carboxamide group, offering different reactivity and biological properties.
Uniqueness
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for various applications in research and industry .
属性
分子式 |
C8H12Cl2N4O2 |
|---|---|
分子量 |
267.11 g/mol |
IUPAC 名称 |
2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N4O2.2ClH/c9-6-3-12(4-6)8-10-1-5(2-11-8)7(13)14;;/h1-2,6H,3-4,9H2,(H,13,14);2*1H |
InChI 键 |
KCVMGBSFLVOLBP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=C(C=N2)C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



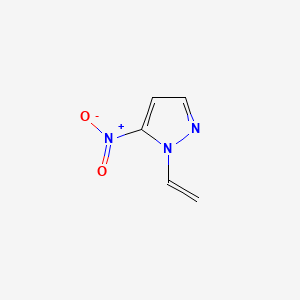
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)



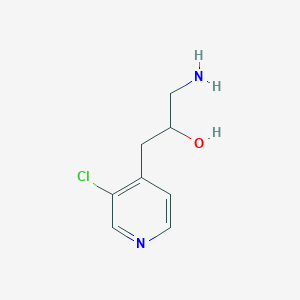
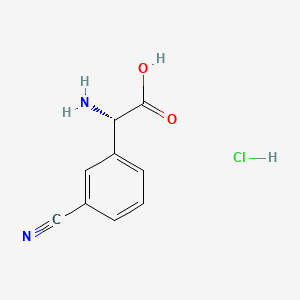
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
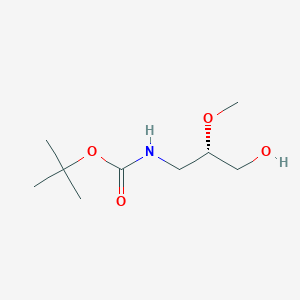

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
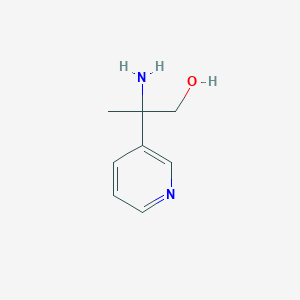
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
